5-Bromo-2-(tetrazol-1-yl)benzaldehyde
Description
Properties
IUPAC Name |
5-bromo-2-(tetrazol-1-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O/c9-7-1-2-8(6(3-7)4-14)13-5-10-11-12-13/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEPYFMJCMESIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+3] Cycloaddition Route
Adapting protocols from coumarin-tetrazole syntheses, the nitrile-to-tetrazole conversion can be achieved under reflux conditions in a tetrahydrofuran (THF)/water mixture.
Representative Procedure :
- 5-Bromo-2-cyanobenzaldehyde (1.0 equiv) is dissolved in THF/water (4:1 v/v).
- $$ \text{ZnCl}2 $$ (1.2 equiv) and $$ \text{NaN}3 $$ (1.5 equiv) are added.
- The mixture is refluxed for 4–7 hours, with progress monitored by TLC.
- The product is isolated via filtration and washed with cold water.
Regioselective Bromination Techniques
Bromination of 2-(tetrazol-1-yl)benzaldehyde using $$ \text{N}-bromosuccinimide $$ (NBS) in $$ \text{CCl}_4 $$ under radical initiation (e.g., AIBN) could target the para-position relative to the tetrazole.
Optimization Considerations :
- Lower temperatures (0–5°C) minimize aldehyde oxidation.
- Electron-withdrawing effects of the tetrazole group direct bromination to the meta-aldehyde position.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| [2+3] Cycloaddition | 5-Bromo-2-cyanobenzaldehyde | $$ \text{NaN}3 $$, $$ \text{ZnCl}2 $$, THF/H₂O, reflux | 55–92 | Aldehyde stability concerns |
| Post-functionalization | 2-(Tetrazol-1-yl)benzyl alcohol | PCC, $$ \text{CH}2\text{Cl}2 $$, rt | 60–75 | Over-oxidation risks |
| Directed Bromination | 2-(Tetrazol-1-yl)benzaldehyde | NBS, AIBN, $$ \text{CCl}_4 $$, 0°C | 40–65 | Regioselectivity challenges |
Critical Challenges and Mitigation Strategies
Aldehyde Group Reactivity
The aldehyde moiety’s susceptibility to nucleophilic attack necessitates the use of aprotic solvents (e.g., DMF) and inert atmospheres during tetrazole cyclization. For example, methylation of tetrazole rings adjacent to aldehydes has been successfully achieved using iodomethane ($$ \text{CH}_3\text{I} $$) in DMF with sodium hydroxide, preserving the aldehyde functionality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(tetrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: 5-Bromo-2-(tetrazol-1-yl)benzoic acid.
Reduction: 5-Bromo-2-(tetrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(tetrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tetrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic certain biological functionalities, allowing the compound to interfere with biochemical pathways.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The tetrazole ring in this compound introduces strong electron-withdrawing character, enhancing reactivity at the aldehyde group compared to hydroxy- or phenyl-substituted analogs .
- Biological Activities : Tetrazole-containing compounds exhibit broader antimicrobial activity compared to benzimidazoles, which are more specialized in targeting DNA/protein interactions .
- Synthetic Flexibility : Bromine at the 5-position allows for palladium-catalyzed couplings, whereas nitro or fluoro groups (e.g., in thiadiazole derivatives) limit such transformations .
Comparison of Heterocyclic Moieties
Tetrazole vs. Thiadiazole
- Tetrazole : Exhibits hydrogen-bonding capability via N–H groups, enhancing solubility and target binding (e.g., enzyme inhibition). Reported MIC values for tetrazole derivatives against E. coli range from 8–32 µg/mL .
- Thiadiazole : The sulfur atom in thiadiazole improves membrane permeability but reduces metabolic stability. For example, 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine shows MIC values of 16–64 µg/mL against M. tuberculosis .
Tetrazole vs. Benzimidazole
- Benzimidazole : The fused benzene-imidazole system enables π-π stacking with biological targets (e.g., topoisomerases). 5-Bromo-2-phenylbenzimidazole exhibits IC₅₀ = 1.2 µM against HeLa cells .
- Tetrazole : Lacks planar aromaticity but offers higher dipole moments, favoring interactions with polar enzyme pockets .
Q & A
(B) What are the recommended synthetic routes for preparing 5-Bromo-2-(tetrazol-1-yl)benzaldehyde, and how can reaction yields be optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-bromo-2-fluorobenzaldehyde with 1H-tetrazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization strategies include:
- Catalyst selection: Use of Cu(I) catalysts (e.g., CuI) to enhance regioselectivity .
- Solvent optimization: Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Reported yields range from 65–78% depending on substituent steric effects .
Table 1: Representative Reaction Conditions
| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Bromo-2-fluorobenzaldehyde | 1H-tetrazole | DMF | 80 | 68 |
| 5-Bromo-2-hydroxybenzaldehyde | 1H-tetrazole, POCl₃ | CHCl₃ | Reflux | 72 |
(A) How can crystallographic data resolve structural ambiguities in this compound derivatives?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and tautomeric forms. Key parameters include:
- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Refinement via SHELXL-2018 ensures accuracy (R factor < 0.05).
- Key metrics: Bond lengths (e.g., C-Br = 1.89–1.92 Å) and angles (C-N-N in tetrazole ≈ 109°) distinguish between possible isomers .
- By-product analysis: SCXRD identified π–π stacking interactions in dibromodisalicylaldehyde by-products (d = 3.45 Å), informing reaction pathway adjustments .
Table 2: Crystallographic Data for a Related Compound (from )
| Parameter | Value |
|---|---|
| Space group | P 1 |
| R factor | 0.030 |
| wR factor | 0.063 |
| C–C bond length (Å) | 1.735 (mean) |
(B) What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting NMR data be interpreted?
Answer:
- ¹H NMR: Look for aldehyde proton resonance at δ 10.2–10.5 ppm (singlet). Tetrazole protons appear as a singlet at δ 9.1–9.3 ppm.
- ¹³C NMR: Confirm aldehyde carbon at δ 190–192 ppm and tetrazole C-N carbons at δ 143–148 ppm .
- IR: Strong C=O stretch at 1680–1700 cm⁻¹ and N-H (tetrazole) at 3200–3300 cm⁻¹.
Data contradictions may arise from tautomerism (e.g., 1H- vs. 2H-tetrazole forms). Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria. For example, coalescence temperatures >100°C indicate slow interconversion .
(A) How can computational methods predict reactivity in cross-coupling reactions involving this benzaldehyde derivative?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:
- Frontier orbitals: The LUMO (-1.8 eV) localizes on the aldehyde group, favoring nucleophilic attacks.
- Substituent effects: Bromine’s electron-withdrawing nature increases electrophilicity at C2 (Mulliken charge = +0.32) .
- Reaction barriers: Simulate transition states for Suzuki-Miyaura couplings. For Pd(PPh₃)₄ catalysts, activation energy (ΔG‡) ranges from 22–25 kcal/mol .
Table 3: Computed Reactivity Indices
| Parameter | Value |
|---|---|
| HOMO (eV) | -6.2 |
| LUMO (eV) | -1.8 |
| Dipole moment (D) | 4.5 |
(B) What safety protocols are essential when handling this compound, particularly regarding bromine and tetrazole hazards?
Answer:
- Toxicity: Brominated aldehydes are irritants (GHS Category 2). Use PPE (nitrile gloves, goggles) and work in a fume hood .
- Thermal stability: Tetrazole derivatives may decompose exothermically above 150°C. Avoid concentrated acids (risk of HN3 release) .
- Storage: Keep under inert gas (Ar) at 2–8°C to prevent oxidation.
(A) How can by-products from its synthesis be systematically identified and mitigated?
Answer:
- LC-MS profiling: Monitor reaction mixtures for m/z peaks corresponding to dimers (e.g., [M+H]+ = 435.2) or oxidized species .
- Mechanistic insights: By-products like dibromodisalicylaldehyde form via radical coupling (traced using TEMPO inhibitors) .
- Process adjustments: Reduce equivalents of POCl₃ in phosphorylation steps to minimize over-substitution .
(B) What are the best practices for storing and stabilizing this compound in long-term studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
